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Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to
produce conformal, uniform films with atomic-level thickness control. The choice of precursor is
critical to the success of the ALD process, dictating film composition, purity, and deposition
conditions. Tris(dimethylamido)aluminum(lll), often abbreviated as TDMAA, has emerged as
a promising precursor for depositing high-quality aluminum-containing thin films such as
aluminum oxide (Al20s) and aluminum nitride (AIN).[1][2]

Compared to the more conventional precursor, trimethylaluminum (TMA), TDMAA offers
significant advantages. Its chemical structure, featuring aluminum-nitrogen bonds instead of
the aluminum-carbon bonds found in TMA, can lead to significantly lower carbon contamination
in the resulting films.[3][4] Furthermore, thermogravimetric analysis has demonstrated
TDMAA's excellent volatility and thermal stability, which are ideal characteristics for an ALD
precursor.[1][3][5] These properties make it a valuable tool for applications requiring high-purity
films, such as in microelectronics and advanced material synthesis.[2]

Precursor: Properties and Safety

1.1. Physical and Chemical Properties
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Tris(dimethylamido)aluminum(lll) is an organoaluminum compound that serves as a versatile

precursor in both ALD and Chemical Vapor Deposition (CVD).[2] Its key properties are

summarized below.

Property Value References

Chemical Formula Al(N(CHs)2)3 [61[7]

Molecular Weight 159.21 g/mol [21[61[7]
White to yellow crystals or

Appearance o [2][8]
liquid

Melting Point 82-84 °C [21[61[7]

Density ~0.865 g/mL at 25 °C [61[7]

Purity >98% [2]
TDMAA, 3DMAAI, Aluminum

Synonyms [2][6]

dimethylamide

1.2. Safety and Handling

TDMAA is a hazardous material that requires careful handling in a controlled environment. It is

highly flammable and reacts violently with water, releasing flammable gases that may ignite

spontaneously.[2][8][9] It can cause severe skin burns and serious eye damage.[2][8]

General Handling Precautions:

 Inert Atmosphere: Always handle TDMAA under a dry, inert atmosphere, such as nitrogen or

argon, with minimal moisture and oxygen content (<5 ppm recommended).[2][8]

» Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant

clothing, chemical-resistant gloves, safety goggles, and a face shield.[2][7][8]

e Ventilation: Use only in a well-ventilated area or outdoors.[8]

« Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-

sparking tools and take precautionary measures against static discharge.[8]
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o Storage: Store in a tightly sealed, moisture-free container in a dry, locked-up place.[2][9]

First Aid Measures:

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.

[9]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek immediate medical attention.[3][9]

 Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a
physician.[2]

 Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Application: Atomic Layer Deposition of Aluminum
Oxide (Al203)

TDMAA is an effective precursor for the thermal ALD of high-purity Al2O3 thin films using water
as the co-reagent.[1][3] The resulting films exhibit very low carbon contamination (~1.4%),
making this process superior to many TMA-based depositions, especially at higher
temperatures.[1][3]

2.1. Experimental Protocol: Thermal ALD of Al203

This protocol outlines the deposition of Al20s on a substrate using TDMAA and deionized
water.

o Substrate Preparation: Prepare the desired substrate by cleaning it to remove organic and
particulate contamination. A typical cleaning procedure for silicon wafers involves sonication
in acetone, followed by isopropanol, and then a final rinse with deionized water before drying
with nitrogen.

o Precursor Handling: Fill the precursor bubbler with TDMAA inside a nitrogen-filled glovebox
to prevent exposure to air and moisture.[3]
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o System Setup: Install the bubbler in the ALD system and heat it to 90 °C to achieve sufficient
vapor pressure.[3] Set the reactor and substrate temperature to 250 °C.[3]

o Deposition Cycle: Execute the ALD cycles. A standard cycle consists of four steps: a.
TDMAA Pulse: Introduce TDMAA vapor into the reactor for 4 seconds.[3] b. Purge 1: Purge
the reactor with high-purity nitrogen (N2) for 10 seconds to remove unreacted precursor and
byproducts.[3] c. H20 Pulse: Introduce water vapor into the reactor for 0.1 seconds.[3] d.
Purge 2: Purge the reactor with N2 for 10 seconds to remove unreacted water and
byproducts.[3]

o Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The
growth per cycle (GPC) is typically around 1.1 A/cycle.[3]

» Post-Deposition: Cool down the reactor under a nitrogen atmosphere before removing the
coated substrate.

2.2. Process Parameters and Film Properties

Parameter Value References

Tris(dimethylamido)aluminum(l

Precursor 1) (TDMAA) [3]
Co-reagent Deionized Water (H20) [3]
Deposition Temperature 250 °C [3]
TDMAA Bubbler Temperature 90 °C [3]
TDMAA Pulse Time 40s [3]
H20 Pulse Time 0.1s [3]
**Purge Time (N2) ** 10.0s [3]
Growth Per Cycle (GPC) 1.1 + 0.1 A/cycle [3]
Film Purity (Carbon) ~1.4% in bulk film [1]

2.3. Visualization: Thermal ALD Workflow for Al20s3
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Single ALD Cycle for Al203
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Caption: Thermal ALD cycle for Al20s using TDMAA and Hz0.

Application: Atomic Layer Deposition of Aluminum
Nitride (AIN)

TDMAA is also a valuable precursor for depositing AIN films, which are of interest for
applications in electronics and heat management.[10] Various co-reagents, including ammonia
(NHs), nitrogen (N2) plasma, and hydrazine (N2Ha4), can be used.[1][5][10] The use of plasma-
enhanced ALD (PE-ALD) or atomic layer annealing (ALA) can facilitate low-temperature
deposition (2400 °C) while achieving high-quality, crystalline films with low impurity content.[10]
[11]

3.1. Experimental Protocol: Atomic Layer Annealing (ALA) of AIN

This protocol describes a low-temperature method for depositing crystalline AIN using TDMAA,
hydrazine, and an argon plasma treatment.[10]

e Substrate Preparation: Prepare a suitable substrate, such as a Si(111) wafer, using standard
cleaning procedures.

e Precursor Handling: Handle TDMAA and anhydrous hydrazine in an inert-gas environment
due to their reactivity and toxicity.
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o System Setup: Load the substrate into the ALD reactor. Set the substrate temperature to
<400 °C.[10]

o Deposition Cycle (ALA): The ALA cycle introduces a third step for plasma treatment. a.
TDMAA Pulse: Pulse TDMAA into the chamber to form a self-limited layer on the substrate.
b. Purge 1: Purge the chamber with argon (Ar) gas to remove residual precursor. c. N2Ha
Pulse: Introduce anhydrous hydrazine (Nz2H4) as the nitrogen source to react with the
adsorbed TDMAA layer.[10] d. Purge 2: Purge the chamber again with Ar gas. e. Ar Plasma
Treatment: Introduce a pulse of low-energy Ar plasma. This step enhances film crystallinity
without requiring high thermal energy.[10] f. Purge 3: Perform a final purge to clear the
chamber before the next cycle.

o Film Growth: Repeat the cycle to build the desired film thickness. This process yields
polycrystalline AIN films with low oxygen and carbon contamination (<2 at. %).[10]

o Post-Deposition: After the final cycle, cool the system under an inert atmosphere before
sample retrieval.

3.2. Process Parameters and Film Properties

Parameter Value References

Tris(dimethylamido)aluminum(l

Precursor 1) (TDMAA) [10]
Co-reagent Anhydrous Hydrazine (N2Ha4) [10]
Deposition Temperature <400 °C [10][11]
Process Variant Atomic Layer Annealing (ALA) [10]
Plasma Treatment Argon (Ar) plasma [10]
Substrate Si(111) [10]
Film Crystallinity Polycrystalline [10]
Film Purity (C+0O) <2at. % [10]

3.3. Visualization: PE-ALD/ALA Workflow for AIN
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Single PE-ALD / ALA Cycle for AIN
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Caption: Plasma-Enhanced ALD / Atomic Layer Annealing cycle for AIN.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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